

HZ-1157: A Technical Guide on Solubility and Stability for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **HZ-1157** (5-tert-butoxyquinazoline-2,4-diamine), a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The information herein is intended to support researchers and drug development professionals in their preclinical and formulation studies.

Core Physicochemical Data

Parameter	Value	Source
Chemical Name	5-tert-butoxyquinazoline-2,4- diamine	[1][2][3]
Synonyms	HZ-1157, DHFR-inhibitor	[1]
CAS Number	1009734-33-1	[4]
Molecular Formula	C12H16N4O	
Molecular Weight	232.28 g/mol	_
Appearance	White to light yellow solid	_

Solubility Profile



HZ-1157 exhibits solubility in various organic solvents, a critical factor for in vitro assays and formulation development. The available quantitative and qualitative solubility data are summarized below.

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	~5 mg/mL, 20 mg/mL	Sonication may be required for higher concentrations. Hygroscopic DMSO can affect solubility.
Ethanol	~1 mg/mL	-
Dimethylformamide (DMF)	~5 mg/mL	-
Water	Insoluble (inferred)	No quantitative data available, but generally described as insoluble in aqueous solutions.

Stability Data

Proper storage and handling are paramount to maintaining the integrity of **HZ-1157**. The following stability information has been compiled from various suppliers.

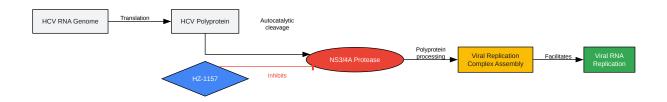
Condition	Stability
Solid (Powder)	≥ 4 years at -20°C, 3 years at -20°C
Stock Solution (-80°C)	6 months
Stock Solution (-20°C)	1 month

Note: Comprehensive stability studies detailing degradation pathways and the influence of pH, temperature, and light have not been identified in the public domain. It is recommended that researchers perform their own stability-indicating assays for their specific formulations and storage conditions.



Mechanism of Action: HCV NS3/4A Protease Inhibition

HZ-1157 exerts its antiviral effect by targeting the HCV NS3/4A protease. This enzyme is a serine protease essential for the replication of the hepatitis C virus. The NS3/4A protease is responsible for cleaving the HCV polyprotein at multiple sites to release mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B). These proteins are vital components of the viral replication complex. By inhibiting the NS3/4A protease, **HZ-1157** prevents the processing of the viral polyprotein, thereby disrupting the formation of the replication machinery and halting viral propagation.



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Caption: Inhibition of HCV Replication by **HZ-1157**.

Experimental Protocols

While specific experimental protocols for determining the solubility and stability of **HZ-1157** are not detailed in the available literature, standard methodologies can be applied.

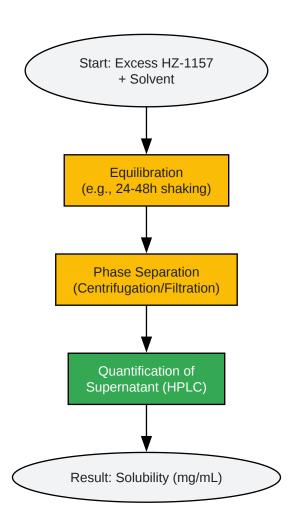
Solubility Determination (Thermodynamic Solubility)

A common method for determining thermodynamic solubility is the shake-flask method.

 Preparation: Add an excess amount of HZ-1157 solid to a known volume of the desired solvent (e.g., water, buffer at a specific pH, DMSO) in a sealed vial.



- Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
- Quantification: Analyze the concentration of HZ-1157 in the clear supernatant using a
 validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
 UV detection.



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Caption: Workflow for Thermodynamic Solubility Determination.

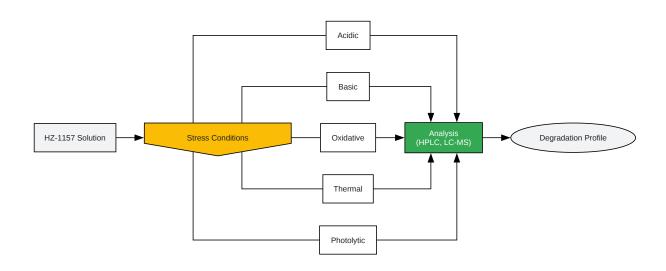
Stability Assessment (Forced Degradation Study)



Forced degradation studies are conducted to identify potential degradation products and pathways.

- Sample Preparation: Prepare solutions of **HZ-1157** in appropriate solvents.
- Stress Conditions: Expose the solutions to various stress conditions, including:
 - Acidic: e.g., 0.1 N HCl at a specified temperature.
 - Basic: e.g., 0.1 N NaOH at a specified temperature.
 - Oxidative: e.g., 3% H₂O₂ at a specified temperature.
 - Thermal: Elevated temperature (e.g., 60°C).
 - Photolytic: Exposure to UV and visible light.
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Analyze the samples using a stability-indicating HPLC method to separate the
 parent compound from any degradation products. Mass spectrometry (LC-MS) can be used
 to identify the structure of the degradants.





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Caption: Workflow for Forced Degradation Study.

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